3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid
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Overview
Description
3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a chloro group at the 2-position of the benzothiazole ring and a propanoic acid moiety at the 6-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid typically involves the reaction of 2-chlorobenzothiazole with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 2-chlorobenzothiazole reacts with a propanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chloro group and the benzothiazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: A precursor in the synthesis of 3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid.
Benzothiazole: The parent compound without the chloro and propanoic acid groups.
6-Chlorobenzothiazole: Similar structure but lacks the propanoic acid moiety.
Uniqueness
This compound is unique due to the presence of both the chloro group and the propanoic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
2680534-72-7 |
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Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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